molecular formula C34H66N4O13S B3118617 Biotin-PEG-amine CAS No. 2407913-93-1

Biotin-PEG-amine

Cat. No.: B3118617
CAS No.: 2407913-93-1
M. Wt: 771.0
InChI Key: SHPHAOSBFNWGAC-UHFFFAOYSA-N
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Description

Biotin-PEG-amine is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. Biotin is a vitamin that binds strongly to avidin and streptavidin proteins, making it useful for various biochemical applications. Polyethylene glycol is a hydrophilic polymer that enhances the solubility and biocompatibility of the compound. The amine group allows for further chemical modifications and conjugations.

Biochemical Analysis

Biochemical Properties

Biotin-dPEG®11-NH2 plays a significant role in biochemical reactions. It reacts with carbonyls, carboxylic acids, and the activated esters (N-hydroxysuccinimide, 2,3,5,6-tetrafluorophenyl) of carboxylic acids . The nature of these interactions is primarily covalent bonding, leading to the formation of stable complexes.

Molecular Mechanism

Biotin-dPEG®11-NH2 exerts its effects at the molecular level through its ability to bind to biomolecules. The terminal primary amine group in Biotin-dPEG®11-NH2 can form covalent bonds with carboxyl groups on carboxy termini, aspartate residues, or glutamate residues . This binding can lead to changes in the activity of enzymes, the conformation of proteins, and the expression of genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG-amine is typically synthesized through a series of chemical reactions that involve the conjugation of biotin to polyethylene glycol and the introduction of an amine group. One common method involves the use of N-hydroxysuccinimide (NHS) esters to activate the carboxyl group of biotin, which then reacts with the amine group of polyethylene glycol. The reaction is usually carried out in an aqueous solution at a pH of 7-9 .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is typically purified using techniques like chromatography and lyophilization .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biotinylated molecules, where this compound is conjugated to proteins, peptides, or other biomolecules .

Scientific Research Applications

Biotin-PEG-amine has a wide range of applications in scientific research:

    Chemistry: Used as a linker or crosslinker in the synthesis of complex molecules.

    Biology: Employed in biotinylation protocols to label proteins and nucleic acids for detection and purification.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and biosensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced properties of solubility, biocompatibility, and reactivity. The polyethylene glycol spacer provides flexibility and reduces steric hindrance, making it suitable for a wide range of applications compared to its shorter or longer counterparts .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHAOSBFNWGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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